2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Description

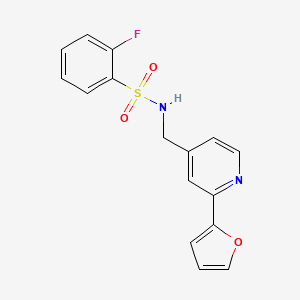

2-Fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a fluorine-substituted benzene ring linked to a pyridinylmethyl group bearing a furan moiety. This compound’s structure combines aromatic heterocycles (pyridine and furan) with a sulfonamide functional group, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation. The fluorine atom enhances lipophilicity and metabolic stability, while the furan-pyridine system may contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name |

2-fluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-18-14(10-12)15-5-3-9-22-15/h1-10,19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMJNCYRFYJHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process would also need to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential as a pharmacophore in drug design. Notably, sulfonamides are known for their enzyme inhibitory properties, which can be leveraged in developing therapeutics against various diseases:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines such as MCF7 and A549. For instance, derivatives have shown IC50 values in the low micromolar range, indicating potent anti-tumor activity .

- Anti-inflammatory Properties : Compounds containing furan and pyridine rings have been investigated for their anti-inflammatory effects, potentially offering new treatments for inflammatory diseases .

Organic Synthesis

The unique functional groups present in 2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide make it an excellent building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be tailored for specific applications.

Material Science

In industry, this compound may be utilized in developing new materials with desirable properties, such as polymers or coatings. The incorporation of fluorine can enhance the thermal stability and chemical resistance of materials.

Case Studies

Mechanism of Action

The mechanism of action of 2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences and similarities between the target compound and analogs:

Key Observations:

- Heterocyclic Systems : The target compound’s furan-pyridine system differs from thiophene-pyran () and trimethoxyphenyl-pyridine () analogs. Thiophene’s higher electron density compared to furan may alter binding kinetics in biological targets .

- Sulfonamide Linkage : All analogs retain the sulfonamide group, critical for hydrogen bonding with biological targets. However, N-methylation () or pyrrolidine integration () modifies steric bulk and solubility .

Physicochemical and Pharmacokinetic Properties

- Solubility : The pyran-thiophene analog () may exhibit higher solubility in polar solvents due to the oxygen-rich pyran ring, whereas the target compound’s furan could reduce aqueous solubility .

- Metabolic Stability: Fluorine in the target compound likely prolongs half-life compared to non-fluorinated analogs. ’s nitro-substituted compound undergoes extensive metabolism, producing detectable metabolites for up to 7 days .

Biological Activity

2-Fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a fluoro-substituted benzene ring, a furan ring, and a pyridine moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions with biological targets, potentially influencing its activity.

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors. The sulfonamide group is known for its ability to interact with active sites of enzymes, potentially leading to inhibited enzymatic activity. Research suggests that such compounds may act by:

- Binding to Enzymatic Sites : Compounds like this one can inhibit enzymes by mimicking substrates or cofactors.

- Interfering with Protein Function : The presence of the furan and pyridine rings may facilitate interactions with protein targets, altering their functional states.

Antimicrobial Activity

Preliminary studies have indicated that compounds containing similar structural motifs exhibit antimicrobial properties. For instance, related sulfonamides have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range from 4.69 µM to 156.47 µM against different strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 23.15 |

| Pseudomonas aeruginosa | 137.43 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. For example, compounds structurally similar to this compound have shown IC50 values ranging from nanomolar to micromolar concentrations against targets such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

| Target Enzyme | IC50 (µM) |

|---|---|

| DNA gyrase | 0.012 |

| Topoisomerase IV | 0.008 |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including those with furan and pyridine rings. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that the structural components of the compound enhance its antimicrobial potential .

- In Vivo Studies : Further investigations into the pharmacokinetics and bioavailability of similar compounds have demonstrated promising results in animal models, indicating that modifications in the chemical structure can lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically begins with 2-fluorobenzenesulfonyl chloride as the sulfonamide precursor. The amine component, ((2-(furan-2-yl)pyridin-4-yl)methyl)amine, is prepared via nucleophilic substitution or coupling reactions. Sulfonamide formation is achieved by reacting the sulfonyl chloride with the amine under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF. Purification involves column chromatography or recrystallization. Key challenges include managing moisture sensitivity and optimizing yields via stoichiometric control .

Q. How is the compound structurally characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding, and π-π stacking interactions (e.g., pyridyl-furan interactions) .

Q. What analytical methods ensure purity and stability?

- Methodological Answer :

- HPLC/LC-MS : Quantifies purity and detects impurities using reverse-phase columns (C18) with UV/Vis or MS detection.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability.

- Chiral Chromatography : Resolves enantiomers if asymmetric synthesis is involved .

Advanced Research Questions

Q. How do substituents (fluoro, furan, pyridyl) influence biological activity?

- Methodological Answer :

- Fluoro Group : Enhances metabolic stability and electron-withdrawing effects, altering binding affinity to target enzymes (e.g., sulfonamide-based inhibitors).

- Furan Moiety : Acts as a bioisostere for aromatic systems, improving solubility and interaction with hydrophobic pockets (e.g., observed in furosemide derivatives) .

- Pyridylmethyl Linker : Facilitates hydrogen bonding and π-stacking in receptor binding, as seen in GATA-2 inhibitors .

Q. How can contradictory bioactivity data be resolved?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites (e.g., demethylation or oxidation products).

- Receptor Binding Assays : Compare IC values across cell lines to rule out off-target effects.

- Crystallographic Studies : Validate target engagement by co-crystallizing the compound with its protein target .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily shield reactive sites (e.g., furan oxygen) using silyl ethers.

- Microwave-Assisted Synthesis : Reduces reaction time for coupling steps.

- Flow Chemistry : Enhances reproducibility for sulfonamide bond formation .

Q. How is computational chemistry applied to predict pharmacokinetics?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic effects of substituents on solubility and logP.

- Molecular Dynamics (MD) : Simulates binding interactions with targets (e.g., sulfonamide-enzyme complexes).

- ADMET Prediction : Tools like SwissADME estimate absorption and toxicity profiles .

Key Research Challenges

- Stereochemical Control : Racemization during synthesis requires chiral HPLC or asymmetric catalysis.

- Biological Target Identification : Use affinity chromatography or pull-down assays with tagged compounds.

- Stability in Biological Media : Monitor degradation via accelerated stability studies (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.